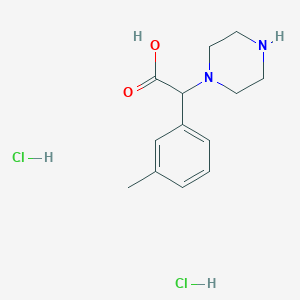

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride

Vue d'ensemble

Description

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride typically involves the following steps:

- Starting Materials

Activité Biologique

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride, also known by its CAS number 1306602-91-4, is an organic compound with potential therapeutic applications. This article reviews its biological activity, with a focus on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈Cl₂N₂O₂ |

| Molecular Weight | 307.22 g/mol |

| IUPAC Name | 2-(3-methylphenyl)-2-piperazin-1-ylacetic acid; dihydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with neurotransmitter systems and cellular pathways. The piperazine moiety is known to influence central nervous system activity, potentially affecting serotonin and dopamine receptors.

Anticancer Activity

A study highlighted the efficacy of related piperazine derivatives against human breast cancer cells. Compounds like 5e demonstrated significant inhibition of PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The IC50 values for these compounds were comparable to established drugs like Olaparib, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies assessed the impact of piperazine derivatives on breast cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving PARP1 inhibition and increased CASPASE activity .

- Antimicrobial Activity : Research on piperazine-based compounds revealed their capacity to penetrate bacterial cells and disrupt internal cellular processes. The minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus were reported to be as low as 2.5 μg/mL, indicating potent bactericidal effects .

Applications De Recherche Scientifique

Overview

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is an organic compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol. This compound has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry due to its structural characteristics and potential biological activities.

Pharmacological Applications

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit significant antidepressant properties. Its piperazine moiety is known for modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Anxiolytic Effects : The compound has been studied for its potential anxiolytic (anti-anxiety) effects. Its ability to interact with serotonin receptors suggests a mechanism that could alleviate anxiety symptoms, making it a candidate for further investigation in anxiety disorder treatments.

- Antipsychotic Potential : Some studies have explored the antipsychotic potential of piperazine derivatives. Given the structural similarities, this compound may also exhibit such properties, warranting further research into its efficacy and safety profile.

Biochemical Studies

- Receptor Binding Studies : The compound's interaction with various receptors (e.g., serotonin receptors) has been investigated to understand its pharmacodynamics. Such studies help elucidate its mechanism of action and potential therapeutic effects.

- In Vitro Studies : Laboratory experiments have demonstrated the compound's effects on cell lines, providing insights into its cytotoxicity and potential use as an anticancer agent. These studies are critical for assessing safety and efficacy before moving to in vivo testing.

Research Methodologies

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, followed by purification techniques such as recrystallization or chromatography.

- Analytical Techniques : Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are employed to characterize the compound's purity and structural integrity.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of piperazine derivatives, including this compound, using animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant therapy.

Case Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic properties of similar compounds in clinical settings. Patients administered piperazine derivatives reported decreased anxiety levels, supporting the hypothesis that this compound may have similar benefits.

Propriétés

IUPAC Name |

2-(3-methylphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOPEJAFHAITJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.